Sodium;1-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate
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Overview
Description
Sodium;1-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate is a complex organic compound featuring an azide group, a disulfide bond, and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;1-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate involves multiple steps:
Formation of the Azide Group: The azide group can be introduced via nucleophilic substitution reactions using sodium azide (NaN₃) with appropriate leaving groups such as halides or sulfonates.
Disulfide Bond Formation: The disulfide bond is typically formed through the oxidation of thiol groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The disulfide bond can undergo oxidation to form sulfonic acids.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂)
Solvents: Acetonitrile (CH₃CN), dimethyl sulfoxide (DMSO)
Major Products
Primary Amines: Formed from the reduction of the azide group
Sulfonic Acids: Formed from the oxidation of the disulfide bond
Scientific Research Applications
Sodium;1-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate has several applications in scientific research:
Mechanism of Action
The compound exerts its effects through various mechanisms:
Comparison with Similar Compounds
Similar Compounds
Phenyl Azide: An organic azide used in similar nucleophilic substitution reactions.
Disulfide-Containing Compounds: Such as cystine, which also features a disulfide bond and is involved in redox biology.
Sulfonated Compounds: Like sodium dodecyl sulfate (SDS), which is widely used as a surfactant.
Uniqueness
Sodium;1-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate is unique due to its combination of an azide group, a disulfide bond, and a sulfonate group, which confer distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C16H16N5NaO9S3 |
---|---|
Molecular Weight |
541.5 g/mol |
IUPAC Name |
sodium;1-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C16H17N5O9S3.Na/c17-20-19-9-1-2-10(11(22)7-9)15(25)18-4-6-32-31-5-3-14(24)30-21-13(23)8-12(16(21)26)33(27,28)29;/h1-2,7,12,22H,3-6,8H2,(H,18,25)(H,27,28,29);/q;+1/p-1 |
InChI Key |
OYCYBJVCALFRON-UHFFFAOYSA-M |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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